Product packaging for 2-(2-Methylpropoxy)pyridine-3,4-diamine(Cat. No.:)

2-(2-Methylpropoxy)pyridine-3,4-diamine

Cat. No.: B13294801
M. Wt: 181.23 g/mol
InChI Key: CVYJZVJQUPSQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropoxy)pyridine-3,4-diamine is a chemical compound belonging to the diaminopyridine class. This class of compounds is of significant interest in medicinal chemistry and pharmacology, primarily due to its role as a potassium channel blocker . The 3,4-diaminopyridine structure is a known pharmacophore, with the approved drug Amifampridine (3,4-diaminopyridine) demonstrating efficacy in treating symptoms of Lambert-Eaton myasthenic syndrome (LEMS) by blocking voltage-gated potassium channels . This action facilitates the release of acetylcholine at nerve terminals, improving neuromuscular transmission. As a derivative, this compound serves as a versatile synthetic intermediate or building block for the development of novel pharmaceutical compounds . Researchers may utilize this compound to synthesize more complex molecules, such as fused heterocyclic systems like pyrido[3,4-b]pyrazines, which are valuable scaffolds in drug discovery . Its structure, featuring both a 2-methylpropoxy chain and two amino groups, provides multiple sites for chemical modification, making it a valuable reagent for exploring structure-activity relationships in the design of new potassium channel modulators or other therapeutic agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3O B13294801 2-(2-Methylpropoxy)pyridine-3,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methylpropoxy)pyridine-3,4-diamine

InChI

InChI=1S/C9H15N3O/c1-6(2)5-13-9-8(11)7(10)3-4-12-9/h3-4,6H,5,11H2,1-2H3,(H2,10,12)

InChI Key

CVYJZVJQUPSQQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC=CC(=C1N)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Methylpropoxy Pyridine 3,4 Diamine and Analogues

Strategic Approaches to the Core Pyridine-3,4-diamine Scaffold

The synthesis of the pyridine-3,4-diamine core is a critical step, and several strategies have been developed to achieve this arrangement of functional groups on the pyridine (B92270) ring. These methods often begin with appropriately substituted pyridine precursors that are then converted to the target diamine.

Nitropyridine Precursors and Reductive Transformations for Diamine Formation

A prevalent and effective strategy for synthesizing vicinal diamines on an aromatic ring involves the reduction of corresponding nitro compounds. This approach leverages the wide availability of nitration techniques for aromatic systems. The synthesis of the pyridine-3,4-diamine scaffold typically begins with a nitrated pyridine derivative, such as 4-amino-3-nitropyridine (B158700) or 4-chloro-3-nitropyridine.

The key transformation in this pathway is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this purpose. For instance, 4-amino-3-nitropyridine can be hydrogenated to yield 3,4-diaminopyridine (B372788). This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The process is generally high-yielding and clean, making it a favored industrial method.

Alternative reducing agents can also be employed. Stannous chloride (SnCl₂) in acidic media is a classic method for the reduction of aromatic nitro groups and is suitable for various nitroquinolines and nitropyridines, tolerating many functional groups. Organophosphorus compounds, in conjunction with hydrosilanes, have also been developed as catalysts for the reductive functionalization of nitroarenes, representing a newer, metal-free approach.

Table 1: Comparison of Reductive Methods for Nitroarenes

MethodTypical Reagents/CatalystsGeneral ConditionsAdvantagesReference
Catalytic HydrogenationH₂, Pd/C, PtO₂1-10 atm H₂, Room Temp to 10°CHigh yield, clean byproducts (H₂O)
Metal/Acid ReductionSnCl₂/HCl, Fe

Modern Catalytic Methods in the Synthesis of Substituted Pyridines

Transition Metal-Mediated Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These methods are instrumental in constructing the substituted pyridine core and introducing the necessary functional groups for compounds like 2-(2-Methylpropoxy)pyridine-3,4-diamine.

Detailed research findings indicate that palladium (Pd), copper (Cu), and nickel (Ni) catalysts are particularly effective for these transformations. For instance, the synthesis of pyridine derivatives often employs Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. In a hypothetical synthesis of a precursor to the target molecule, a key step could involve the Suzuki coupling of a halogenated pyridine derivative with a boronic acid to introduce a specific substituent, or a Buchwald-Hartwig amination to install an amino group.

The general applicability of these reactions allows for the modular assembly of complex pyridine structures. For example, a 2-chloropyridine (B119429) derivative can be coupled with isobutoxyboronic acid (a hypothetical reagent for this specific synthesis) in the presence of a palladium catalyst to form the 2-(2-Methylpropoxy)pyridine skeleton. Subsequent nitration and reduction steps would then lead to the final diamine product. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Catalyst SystemCoupling ReactionApplication in Pyridine SynthesisKey Advantages
Pd(PPh₃)₄ / Na₂CO₃Suzuki-MiyauraFormation of C-C bonds (e.g., coupling of halopyridines with boronic acids). google.comHigh functional group tolerance, mild reaction conditions.
Pd₂(dba)₃ / XantphosBuchwald-HartwigFormation of C-N bonds for introducing amino groups.Broad substrate scope for amines and aryl halides.
CuI / BaseSonogashiraFormation of C-C triple bonds, which can be further functionalized. acs.orgUseful for creating complex molecular scaffolds.
NiCl₂(dppp)KumadaCoupling of Grignard reagents with halopyridines.Effective for sterically hindered substrates.

This table presents common transition-metal catalyst systems and their general applications in the synthesis of pyridine derivatives, which are analogous to the synthesis of the target compound.

Sustainable Synthesis Protocols (e.g., Green Chemistry Principles, Microwave-Assisted Methods)

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov For the synthesis of pyridine derivatives, sustainable protocols such as microwave-assisted organic synthesis (MAOS) and the use of eco-friendly solvents are gaining prominence.

Synthesis MethodReaction TimeYieldKey Advantages
Conventional Heating6-9 hours71-88%Standard laboratory equipment.
Microwave Irradiation2-7 minutes82-94%Drastically reduced reaction time, higher yields, energy efficiency. google.comnih.gov

This table provides a comparative overview of conventional heating versus microwave irradiation for the synthesis of pyridine derivatives, based on data from analogous reactions. google.comnih.gov

Green chemistry principles also encourage the use of safer solvents, such as water or ethanol, and catalyst-free conditions where possible. nih.gov The development of one-pot syntheses, where multiple reaction steps are performed in the same vessel without intermediate purification, further contributes to the sustainability of the process by reducing solvent usage and waste generation.

Purification and Isolation Techniques for Complex Diamines

The purification and isolation of complex diamines like this compound present unique challenges due to the presence of multiple basic nitrogen atoms. These compounds can be sensitive to oxidation and may exhibit complex acid-base behavior, complicating standard purification protocols.

Crystallization is a primary method for purifying solid diamine compounds. The choice of solvent is critical; solvents like ethanol, isopropanol, or mixtures with water are often employed. google.comnih.gov The process typically involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of high-purity crystals. google.comgoogle.com For vicinal diamines, forming a salt with an acid (e.g., phosphate (B84403) or hydrochloride) can enhance crystallinity and stability, facilitating purification. acs.org The purified salt can then be neutralized to recover the free base if required.

Chromatography is another essential technique. Due to the basic nature of aminopyridines, standard silica (B1680970) gel chromatography can sometimes lead to poor separation and product degradation. In such cases, alternative stationary phases are used:

Alumina (basic or neutral): Less acidic than silica and often better suited for basic compounds.

Florisil: A magnesium silicate (B1173343) adsorbent that can be effective for purifying aminopyridines. nih.gov

Reverse-Phase Chromatography (C18): Uses a non-polar stationary phase with polar, often buffered, mobile phases. This is particularly useful for highly polar or water-soluble diamines.

Ion-Exchange Chromatography: This method separates molecules based on their charge and is highly effective for purifying ionizable compounds like aminopyridines. nih.gov Cation-exchange columns can be used to bind the basic diamine, which is then eluted by changing the pH or ionic strength of the mobile phase. nih.gov

Acid-Base Extraction is a classic and effective liquid-liquid extraction technique for separating basic compounds from neutral or acidic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic diamine is protonated and partitions into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then separated, and the pH is adjusted with a base (e.g., NaOH) to deprotonate the diamine, which can then be extracted back into an organic solvent. osha.gov

TechniquePrincipleApplication for DiaminesAdvantages/Considerations
Crystallization Differential solubility of the compound and impurities at varying temperatures.Primary purification of solid crude products; salt formation can improve results. acs.orgnih.govCan achieve high purity; requires finding a suitable solvent system.
Column Chromatography Differential partitioning between a stationary and a mobile phase.Useful for complex mixtures; requires careful selection of adsorbent (e.g., Florisil, Alumina) to avoid product loss. nih.govVersatile; basicity of diamines can be problematic on standard silica gel.
Ion-Exchange Chromatography Separation based on charge.Highly effective for purifying basic aminopyridines from neutral or less basic impurities. nih.govHigh resolution and capacity; requires buffered mobile phases.
Acid-Base Extraction Differential solubility in aqueous and organic phases based on pH.Efficient for removing non-basic impurities from the crude product. osha.govSimple, scalable, and cost-effective for initial cleanup.

Comprehensive Spectroscopic and Structural Characterization of 2 2 Methylpropoxy Pyridine 3,4 Diamine

Exploration of 2 2 Methylpropoxy Pyridine 3,4 Diamine in Advanced Organic Synthesis and Materials Science

Utility as a Synthon for Complex Heterocyclic Architectures

In organic synthesis, a synthon is a molecular fragment that serves as a building block for the assembly of more complex molecules. The compound 2-(2-Methylpropoxy)pyridine-3,4-diamine is a prime example of a multifunctional synthon, particularly for the construction of fused heterocyclic systems. The vicinal diamine groups at the 3- and 4-positions of the pyridine (B92270) ring are nucleophilic and can readily participate in condensation reactions with 1,2-dicarbonyl compounds or their equivalents.

This reactivity allows for the annulation of a new ring onto the pyridine core, leading to the formation of imidazo[4,5-c]pyridines. The general reaction scheme involves the sequential condensation of the two amino groups with a dicarbonyl species to form a five-membered imidazole (B134444) ring fused to the pyridine backbone. The 2-(2-Methylpropoxy) group remains as a spectator, modulating the electronic properties and solubility of both the starting material and the final product.

The synthesis of such complex heterocyclic architectures is of significant interest as these scaffolds are prevalent in biologically active molecules and functional materials. Modern synthetic methods, including C-H activation and cascade annulations, have further expanded the toolkit for creating highly substituted pyridines, highlighting the foundational importance of versatile synthons like this compound. nih.govacs.org For instance, the general reactivity of aminopyrazoles in reacting with various reagents to build fused systems like pyrazolo[3,4-b]pyridines and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines demonstrates the synthetic potential inherent in vicinal amino-heterocycles. researchgate.net

Table 1: Potential Heterocyclic Systems from this compound

Reactant Resulting Fused Heterocycle
Glyoxal Imidazo[4,5-c]pyridine
2,3-Butanedione 2,3-Dimethylimidazo[4,5-c]pyridine
Benzil 2,3-Diphenylimidazo[4,5-c]pyridine

Application in Ligand Design for Catalysis

The arrangement of nitrogen atoms in this compound—one in the pyridine ring and two in the exocyclic amino groups—makes it an excellent candidate for the design of polydentate ligands for metal-catalyzed reactions.

Substituted pyridines are widely employed as ligands in organometallic chemistry, where their electronic properties can be finely tuned to influence the catalytic activity of a coordinated metal center. nih.govacs.org The presence of electron-donating or -withdrawing groups on the pyridine ring directly impacts the Lewis basicity of the pyridine nitrogen, which in turn modulates the stability and reactivity of the resulting metal complex. nih.govrsc.org

This compound can act as a bidentate or tridentate ligand. The vicinal diamines can chelate to a metal center, forming a stable five-membered ring. This N,N'-chelation is a common motif in coordination chemistry. Furthermore, the pyridine nitrogen can also coordinate to the same or a different metal center, allowing for the formation of mononuclear complexes, bridged dinuclear complexes, or coordination polymers. The isobutoxy group at the 2-position provides steric bulk and enhances solubility in organic solvents, which are desirable properties for homogeneous catalysis. Palladium(II) complexes, for example, often utilize pyridine-based ligands for cross-coupling reactions, where ligand properties are crucial for catalytic efficiency. acs.org

Chiral diamines are a privileged class of ligands in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a wide range of chemical transformations. chemrxiv.org When a chiral diamine is coordinated to a metal, it creates a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate.

If this compound is resolved into its individual enantiomers or used to construct a C2-symmetric ligand, it could be applied in asymmetric reactions such as hydrogenation, transfer hydrogenation, or aminohydroxylation. nih.govresearchgate.netnih.gov For example, iridium and manganese complexes bearing chiral diamine ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of ketones, producing chiral alcohols with excellent enantiomeric excess (ee). nih.govnih.gov The combination of a chiral diamine backbone with the tunable electronic environment of the pyridine ring offers a powerful strategy for developing novel, highly effective asymmetric catalysts. rsc.org

Table 2: Research Findings in Catalysis with Related Diamine Ligands

Catalyst System Reaction Type Key Finding Reference
Iridium-Polymeric Chiral Diamine Asymmetric Transfer Hydrogenation Recyclable catalysts affording chiral alcohols with up to 99% ee and high turnover numbers. nih.gov
Manganese-(R,R)-1,2-diaminocyclohexane Asymmetric Hydrogenation of Ketones Achieved good activity and enantioselectivity (up to 85% ee) for substituted acetophenones. nih.gov

Potential in Polymer and Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding. nih.gov The 2,6-diaminopyridine (B39239) unit is a well-known motif in supramolecular chemistry due to its distinct donor-acceptor-donor (DAD) hydrogen bonding array, which allows it to form stable, reversible complexes with complementary acceptor-donor-acceptor (ADA) molecules. qucosa.de

While this compound does not possess the classic 2,6-diamino DAD pattern, its three nitrogen atoms provide multiple sites for hydrogen bonding. The two adjacent amino groups can act as hydrogen bond donors, while the pyridine nitrogen acts as a hydrogen bond acceptor. This arrangement can facilitate the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.gov Such interactions are the basis for creating functional supramolecular polymers, which can exhibit properties like self-healing, stimuli-responsiveness, and recyclability. nih.govqucosa.de The incorporation of this diaminopyridine derivative into a polymer backbone could introduce sites for inter-chain hydrogen bonding, leading to materials with enhanced mechanical properties or novel functionalities. qucosa.de

Investigation in Functional Material Development

The development of functional materials—materials designed with specific, controllable properties—is a major goal of modern chemistry. The unique electronic and binding properties of this compound make it an attractive component for such materials.

One promising application is in the field of chemical sensors. The diamine moiety is known to coordinate with various metal ions. By incorporating this compound into a larger system, such as a rhodamine-based fluorophore, it is possible to create a chemosensor that signals the presence of specific metal ions through a change in color or fluorescence. nih.govacs.org The selectivity and sensitivity of such sensors can be tuned by modifying the substituents on the pyridine ring.

Furthermore, pyridine derivatives are being investigated for their potential in optoelectronic applications due to their photophysical properties. researchgate.net Materials incorporating these heterocycles are being explored for use in transistors, solar cells, and other photovoltaic devices. The integration of this compound into conjugated polymers or supramolecular assemblies could lead to new materials with tailored electronic, optical, or photo-actuating properties. researchgate.netrsc.org The ability to form ordered supramolecular structures is particularly valuable, as it can lead to materials with anisotropic properties required for advanced applications. nih.gov

Mechanistic and Biological Research Endeavors Involving 2 2 Methylpropoxy Pyridine 3,4 Diamine

Exploration of Molecular Mechanisms of Action

Enzyme Inhibition Potentials (e.g., Kinase Activity Modulation)

No studies were found that investigated the inhibitory or modulatory effects of 2-(2-methylpropoxy)pyridine-3,4-diamine on any specific enzymes, including kinases.

Receptor Ligand Binding and Modulation

There is no available data from receptor binding assays or functional studies to characterize the interaction of this compound with any biological receptors.

Investigation of In Vitro Biological Activities (without specific human trial data)

Antioxidant Activity Studies

No research detailing the antioxidant properties of this compound, for instance through DPPH radical scavenging or other relevant assays, could be located.

Antimicrobial Activity Screening

Screening data for this compound against bacterial or fungal strains is not available in the reviewed scientific literature.

General Cytotoxicity and Cell-Based Assays

There are no published studies that have evaluated the cytotoxic or antiproliferative effects of this compound on any cancer or normal cell lines.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Detailed structure-activity relationship (SAR) studies specifically focused on this compound are not extensively available in the public domain. However, the broader class of pyridine (B92270) and diaminopyridine derivatives has been the subject of numerous medicinal chemistry campaigns, providing insights into how structural modifications can influence biological activity. General SAR principles derived from related series of compounds can offer a putative understanding of how the structural components of this compound might contribute to its biological effects.

The core structure of this compound features several key components that can be systematically modified in SAR studies: the pyridine ring, the 2-isobutoxy group, and the 3,4-diamine substituents.

The Pyridine Scaffold: The pyridine ring serves as a central scaffold and its nitrogen atom can participate in hydrogen bonding or act as a basic center. The electronic properties of the ring can be modulated by the introduction of various substituents, which in turn can affect the compound's interaction with biological targets.

The 2-Alkoxy Group: The 2-(2-Methylpropoxy) or 2-isobutoxy group is a significant feature. In SAR studies of related 2-alkoxypyridine series, the nature of the alkoxy group—its length, branching, and the presence of cyclic moieties—has been shown to be a critical determinant of potency and selectivity. For instance, in a series of 2-aryloxy-4-alkoxy-pyridines identified as corticotropin-releasing factor 1 (CRF1) receptor antagonists, variations in the alkoxy group at the 4-position significantly impacted receptor binding affinity. nih.gov This suggests that the isobutoxy group in this compound likely plays a crucial role in orienting the molecule within a binding pocket and could be a key point for modification to optimize activity.

The 3,4-Diamine Substituents: The vicinal diamine groups at the 3 and 4 positions are crucial for potential interactions with biological targets. These amino groups can act as hydrogen bond donors and can be involved in the formation of coordination complexes with metal ions in metalloenzymes. The basicity of these amines can also influence the compound's pharmacokinetic properties. In broader studies of aminopyridine derivatives, the position and substitution of the amino groups have been shown to be critical for various biological activities, including antiproliferative effects. nih.gov For example, the presence of amino groups on a pyridine ring has been associated with enhanced antiproliferative activity. nih.gov

Hypothetical SAR Exploration:

A hypothetical SAR study on this compound could involve the systematic modification of its structure to probe the requirements for biological target engagement. The following data table illustrates a potential SAR exploration based on common medicinal chemistry strategies.

Compound R1 (at position 2) R2 (at position 3) R3 (at position 4) Hypothetical Biological Activity (e.g., IC50) Rationale for Modification
Parent -OCH2CH(CH3)2-NH2-NH2BaselineParent compound
Analog 1 -OCH3-NH2-NH2TBDInvestigate the effect of a smaller alkoxy group.
Analog 2 -OCH2-cyclopropyl-NH2-NH2TBDExplore the impact of a cyclic moiety in the alkoxy chain.
Analog 3 -OPh-NH2-NH2TBDAssess the effect of an aromatic substituent at the 2-position.
Analog 4 -OCH2CH(CH3)2-NHCH3-NH2TBDProbe the importance of the primary amine at the 3-position.
Analog 5 -OCH2CH(CH3)2-NH2-NHCH3TBDProbe the importance of the primary amine at the 4-position.
Analog 6 -OCH2CH(CH3)2-N(CH3)2-NH2TBDEvaluate the effect of a tertiary amine at the 3-position.

Note: The biological activity data in this table is hypothetical and serves to illustrate the principles of an SAR study. No experimental data for these specific analogs was found in the searched sources.

Q & A

Q. How do steric effects influence the reactivity of the 2-methylpropoxy group?

  • Methodology :
  • Steric maps : Generate using CCDC’s ConQuest to compare bond angles (e.g., C–O–C ~117° vs. unsubstituted analogs).
  • Kinetic studies : Monitor substituent stability under acidic/basic conditions via 1H^1H-NMR .

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